![molecular formula C17H19N3O2S B2763559 N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933028-09-2](/img/structure/B2763559.png)
N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound characterized by its specific structural features This molecule is composed of a phenyl ring substituted with a methylsulfanyl group and an acetamide moiety, linked to a tetrahydrocinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step processes starting from readily available precursors. One common route starts with the synthesis of 3-(methylsulfanyl)aniline, which then undergoes acetylation to form 3-(methylsulfanyl)acetanilide. This intermediate is further reacted with the appropriate reagents to introduce the tetrahydrocinnoline core and yield the final product.
Key steps include:
Acetylation: The methylsulfanyl aniline reacts with acetyl chloride in the presence of a base like pyridine, under reflux conditions, to form 3-(methylsulfanyl)acetanilide.
Formation of Tetrahydrocinnoline Core: Using a catalytic hydrogenation process, involving palladium on carbon (Pd/C) and hydrogen gas, the tetrahydrocinnoline structure is formed from suitable precursors.
Coupling Reaction: The final step involves coupling the acetanilide with the tetrahydrocinnoline core under specific conditions, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would typically be carried out in a large-scale reactor, employing optimized reaction conditions to maximize yield and purity. The process would include automated systems for reagent addition, temperature control, and product isolation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can participate in various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: The carbonyl group in the tetrahydrocinnoline core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by the electron-donating effect of the methylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is studied for its reactivity and ability to form complex molecular structures. It's used in organic synthesis as an intermediate for the production of other compounds.
Biology
Biologically, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a model compound for studying the effects of methylsulfanyl substitutions on biological activity.
Medicine
In the field of medicine, preliminary research may focus on its potential as a pharmaceutical lead compound. Its unique structure might provide a basis for developing new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
Industrially, this compound may be used in the production of specialized materials, such as polymers or coatings, due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interactions with molecular targets, likely through binding to specific receptors or enzymes. The methylsulfanyl group and tetrahydrocinnoline core play crucial roles in these interactions, influencing the compound's binding affinity and activity.
Molecular Targets and Pathways Involved
This compound may interact with:
Receptors: Binding to specific protein receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes by binding to their active sites.
Pathways: Affecting various cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Compared to other similar compounds, N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide stands out due to the presence of the methylsulfanyl group, which can significantly alter its chemical and biological properties.
List of Similar Compounds
N-[3-(methylsulfanyl)phenyl]acetamide: Lacks the tetrahydrocinnoline core.
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: Lacks the methylsulfanyl group.
N-phenyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: Lacks the methylsulfanyl group on the phenyl ring.
This compound’s unique structure grants it distinct properties and potential applications across various scientific disciplines. The combination of the methylsulfanyl group and the tetrahydrocinnoline core offers intriguing possibilities for future research and industrial applications.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-14-7-4-6-13(10-14)18-16(21)11-20-17(22)9-12-5-2-3-8-15(12)19-20/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXRQWTKMFGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
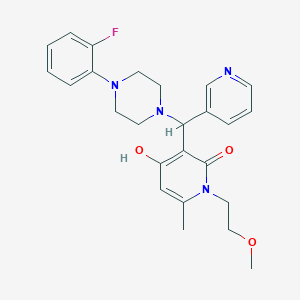


![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2763480.png)
![n-Methyl-n-[(trimethyl-1h-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)
![N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2763484.png)
![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)

![5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2763492.png)
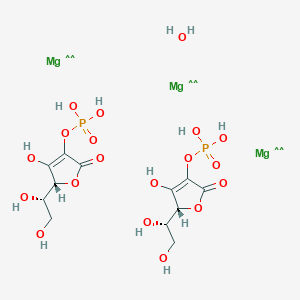
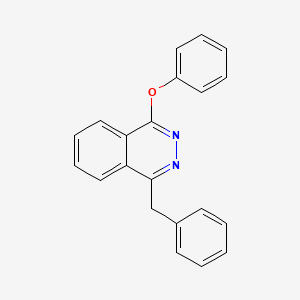
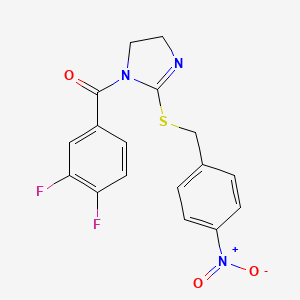
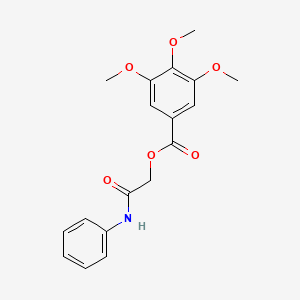
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2763499.png)
